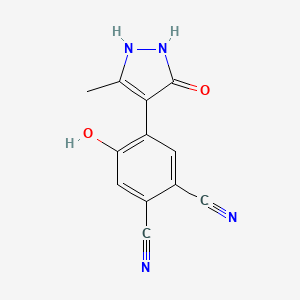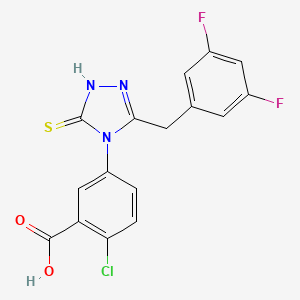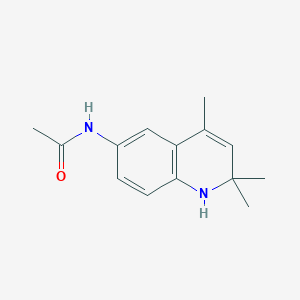
4-hydroxy-5-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-4-HYDROXY-5-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a hydroxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-HYDROXY-5-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-HYDROXY-5-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-CYANO-4-HYDROXY-5-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PHENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-CYANO-4-HYDROXY-5-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PHENYL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and hydroxy groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pyrazole ring also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and cyano-substituted phenyl compounds. Examples include:
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-pyrimidine
- N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
Uniqueness
What sets 2-CYANO-4-HYDROXY-5-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PHENYL CYANIDE apart is its combination of functional groups and the presence of the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H8N4O2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
4-hydroxy-5-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H8N4O2/c1-6-11(12(18)16-15-6)9-2-7(4-13)8(5-14)3-10(9)17/h2-3,17H,1H3,(H2,15,16,18) |
InChI Key |
GERVTQRCRYPTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C2=C(C=C(C(=C2)C#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B11045381.png)
![3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045383.png)
![5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11045385.png)
![2-methyl-N-{[(2-methylphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045394.png)
![5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide](/img/structure/B11045400.png)
![2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone](/img/structure/B11045403.png)
![5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11045405.png)
![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)


![3'-phenyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045439.png)
![1-cyclopentyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045449.png)
![1-acetyl-4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045456.png)
